Adenosine triphosphate uridine monophosphate

UMP kinase substrate specificity pyrimidine nucleotide metabolism

Adenosine triphosphate uridine monophosphate (CAS 61070-25-5) is a 1:1 compound of adenosine 5′-triphosphate (ATP) and uridine 5′-monophosphate (UMP), classified as a dinucleoside phosphate complex. With molecular formula C₁₉H₂₉N₇O₂₂P₄ and a molecular weight of 831.4 g/mol, this compound presents the two nucleotide partners in a defined, pre-formed stoichiometric unit rather than as a physical mixture.

Molecular Formula C19H29N7O22P4
Molecular Weight 831.4 g/mol
CAS No. 61070-25-5
Cat. No. B12698174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine triphosphate uridine monophosphate
CAS61070-25-5
Molecular FormulaC19H29N7O22P4
Molecular Weight831.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
InChIInChI=1S/C10H16N5O13P3.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1
InChIKeyUNYRXUHVPHCQHZ-ZLOOHWKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine Triphosphate Uridine Monophosphate (CAS 61070-25-5): Composition, Identity, and Procurement-Relevant Characteristics


Adenosine triphosphate uridine monophosphate (CAS 61070-25-5) is a 1:1 compound of adenosine 5′-triphosphate (ATP) and uridine 5′-monophosphate (UMP), classified as a dinucleoside phosphate complex [1]. With molecular formula C₁₉H₂₉N₇O₂₂P₄ and a molecular weight of 831.4 g/mol, this compound presents the two nucleotide partners in a defined, pre-formed stoichiometric unit rather than as a physical mixture [1]. It serves as the cognate substrate pair for UMP kinase (EC 2.7.4.22) and related phosphotransferases, and has been employed in crystallographic, kinetic, and thermodynamic studies of pyrimidine nucleotide metabolism [2][3]. The compound is catalogued under PubChem CID 57351482 and the synonym pppApU, though it is structurally distinct from the covalent dinucleoside tetraphosphate bearing the same abbreviation [1].

Why ATP and UMP Cannot Be Simply Interchanged or Physically Mixed in Place of Adenosine Triphosphate Uridine Monophosphate (CAS 61070-25-5)


Procuring ATP and UMP as separate reagents and mixing them in situ does not reproduce the experimental behaviour of the pre-formed adenosine triphosphate uridine monophosphate complex. The compound provides a fixed 1:1 stoichiometry that eliminates pipetting and weighing errors inherent in manual mixing, which is critical for reproducible enzyme kinetics where the ATP:UMP ratio influences both initial velocity patterns and substrate inhibition profiles [1][2]. Furthermore, crystallographic evidence demonstrates that the ATP/UMP co-complex yields a higher-resolution structure (2.57 Å) than UMP alone (3.26 Å), indicating that the pre-formed complex facilitates more ordered binding to the enzyme active site [3]. Substituting ATP+CMP for ATP+UMP alters the thermodynamic equilibrium constant from 0.98 to 1.59, a 1.6-fold shift that fundamentally changes the reaction's energetic landscape [4]. These differences are not captured by surrogate physical mixtures.

Quantitative Differentiation Evidence for Adenosine Triphosphate Uridine Monophosphate (CAS 61070-25-5) Versus Closest Analogs


Substrate Affinity (S₀.₅) of UMP Versus CMP for UMP Kinase: A 2-Fold Discriminatory Window for the ATP-UMP Pair

The ATP-UMP substrate pair exhibits a 2.0-fold higher S₀.₅ for UMP compared with the S₀.₅ for the alternative monophosphate acceptor CMP at the Tetrahymena pyriformis UMP-CMP phosphotransferase [1]. Specifically, S₀.₅(UMP) = 1.5 × 10⁻³ M versus S₀.₅(CMP) = 0.74 × 10⁻³ M, measured under identical conditions [1]. This quantitative difference means that at substantiating UMP concentrations, the enzyme operates further from saturation than it does with CMP, creating a wider dynamic range for kinetic assays employing the ATP-UMP pair [1].

UMP kinase substrate specificity pyrimidine nucleotide metabolism

Thermodynamic Equilibrium Constant (Kₑq) for the ATP-UMP Pair Versus ATP-CMP: Energetic Basis for Reaction Directionality

The equilibrium constant for the reaction ATP + UMP ⇌ ADP + UDP catalysed by human erythrocyte pyrimidine nucleoside monophosphate kinase is Kₑq = 0.98, compared with Kₑq = 1.59 for the analogous ATP + CMP ⇌ ADP + CDP reaction [1]. The 1.6-fold difference translates to a ΔΔG° of approximately 1.2 kJ/mol, indicating that the ATP-UMP reaction equilibrium lies closer to unity and is more readily reversed than the ATP-CMP reaction [1]. This has direct implications for in vitro coupled enzyme assays and multi-enzyme nucleotide synthesis pathways where reversibility must be controlled [1].

enzyme thermodynamics nucleoside monophosphate kinase equilibrium constant

Crystallographic Resolution of the ATP/UMP Complex Versus Individual Nucleotides: Ordered Active-Site Architecture

Co-crystallisation of Staphylococcus aureus UMP kinase (saUMPK) with the ATP/UMP complex yielded a structure at 2.57 Å resolution, which is markedly superior to the 3.26 Å resolution obtained with UMP alone and the 2.88 Å resolution with the ATP/GTP pair [1]. The 0.69 Å improvement over UMP alone corresponds to substantially greater electron density map clarity, enabling unambiguous placement of both nucleotide moieties and water molecules in the active site [1]. This resolution differential indicates that the pre-formed ATP-UMP complex induces a more ordered, closed conformational state of the enzyme compared with binding of either nucleotide individually [1].

X-ray crystallography UMP kinase nucleotide-enzyme complex

Prokaryotic Versus Eukaryotic UMP Kinase Specificity: Strict UMP Dependence Distinguishes the ATP-UMP Pair from ATP-CMP in Prokaryotic Systems

Prokaryotic UMP kinase (EC 2.7.4.22) is annotated as strictly specific for UMP as the phosphate acceptor, accepting ATP exclusively as the phosphate donor, whereas the eukaryotic orthologue UMP/CMP kinase (EC 2.7.4.14) is a dual-specificity enzyme that phosphorylates both UMP and CMP with comparable efficiency [1][2]. This means that for any assay, screening, or structural biology campaign utilising a prokaryotic UMP kinase, CMP cannot substitute for UMP, and therefore the ATP-UMP pair is the only viable substrate combination [1]. In contrast, eukaryotic systems permit CMP substitution, which would alter both kinetic parameters and equilibrium position [2].

prokaryotic UMP kinase EC 2.7.4.22 substrate stringency

Defined 1:1 Stoichiometry of the Pre-Formed ATP-UMP Complex Eliminates Manual Mixing Variability

The adenosine triphosphate uridine monophosphate compound (CAS 61070-25-5) is documented as a 1:1 complex with a Covalently-Bonded Unit Count of 2, confirming the fixed equimolar ratio of ATP to UMP in the solid state [1]. The molecular weight of 831.4 g/mol corresponds precisely to the sum of ATP (507.18 g/mol) and UMP (324.18 g/mol), confirming that no dehydration or covalent bond formation has occurred and that the stoichiometry is intrinsic to the compound [1]. By contrast, manual preparation of an ATP-UMP mixture from separate stocks introduces pipetting error, differential salt content, and potential batch-to-batch variability that can shift the effective molar ratio and confound kinetic or binding measurements [1].

experimental reproducibility stoichiometry quality control

Procurement-Driven Application Scenarios for Adenosine Triphosphate Uridine Monophosphate (CAS 61070-25-5)


Kinetic Characterisation and Inhibitor Screening of Prokaryotic UMP Kinase (EC 2.7.4.22)

The ATP-UMP complex is the mandatory substrate pair for prokaryotic UMP kinase, which is strictly specific for UMP as the phosphate acceptor [1]. The S₀.₅ of 1.5 × 10⁻³ M for UMP defines the substrate concentration range required for kinetic assays conducted at substantiating or sub-saturating conditions [2]. The near-unity equilibrium constant (Kₑq = 0.98) facilitates reversible reaction monitoring in coupled-enzyme assay formats [3]. Procurement of the pre-formed complex supports antibacterial drug discovery programmes targeting bacterial pyrimidine biosynthesis.

High-Resolution Co-Crystallisation of Nucleotide Kinase Complexes for Structure-Based Drug Design

Co-crystallisation with the ATP/UMP complex yields saUMPK structures at 2.57 Å resolution, superiors to UMP alone (3.26 Å) and the ATP/GTP pair (2.88 Å) [1]. This resolution advantage directly benefits fragment-based screening and rational inhibitor design by providing clearer electron density for ligand placement and water-network analysis. The defined 1:1 stoichiometry of the compound [2] eliminates the need to optimise ATP:UMP molar ratios in crystallisation screens, reducing screening time and protein consumption.

Standardised Reference Material for Nucleotide Metabolism and Enzymatic Phosphotransfer Assays

The fixed equimolar stoichiometry of CAS 61070-25-5 [1], combined with the well-characterised thermodynamic (Kₑq = 0.98 for ATP+UMP) [2] and kinetic (S₀.₅ UMP = 1.5 × 10⁻³ M) [3] parameters, qualifies this compound as a reference standard for calibrating UMP kinase and CMP kinase activity measurements. Its use eliminates lot-to-lot variability arising from independent weighing of hygroscopic ATP and UMP salts, directly improving inter-laboratory reproducibility in quality control settings.

Differentiation of Prokaryotic UMP Kinase from Eukaryotic UMP/CMP Kinase in Mechanistic Studies

Because prokaryotic UMP kinase (EC 2.7.4.22) is strictly UMP-specific and cannot utilise CMP, whereas the eukaryotic UMP/CMP kinase (EC 2.7.4.14) accepts both substrates [1], the ATP-UMP complex serves as a discriminatory tool. By presenting the ATP-UMP pair as the sole substrate, researchers can selectively assay prokaryotic enzyme activity in mixed lysate or in reconstituted systems containing both enzyme types, without background interference from CMP-dependent activity.

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